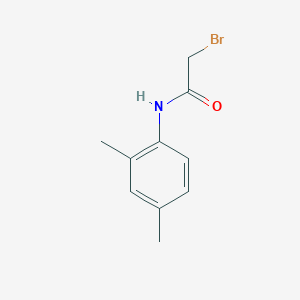![molecular formula C14H16BrN3O2S B1280472 6-bromo-8-ciclopentil-5-metil-2-(metilsulfinil)pirido[2,3-d]pirimidin-7(8H)-ona CAS No. 571188-81-3](/img/structure/B1280472.png)
6-bromo-8-ciclopentil-5-metil-2-(metilsulfinil)pirido[2,3-d]pirimidin-7(8H)-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as a selective inhibitor of CDK4 and CDK6 . By binding to these kinases, it interferes with their activity, leading to a halt in the cell cycle progression at the G1 phase . This results in the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK4 and CDK6 disrupts the cell cycle regulatory pathway . This leads to a decrease in the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle, thereby preventing the progression from the G1 phase to the S phase .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of cell proliferation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Análisis Bioquímico
Biochemical Properties
6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one functions as a selective inhibitor of CDK4/6. By inhibiting these kinases, it interferes with the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition is crucial in controlling cell proliferation, especially in cancerous cells where CDK4/6 activity is often dysregulated . The compound interacts with the ATP-binding site of CDK4/6, preventing ATP from binding and thus inhibiting kinase activity .
Cellular Effects
The effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one on cells are profound. It induces cell cycle arrest in the G1 phase, leading to reduced cell proliferation. This effect is particularly significant in cancer cells, where uncontrolled proliferation is a hallmark . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK4/6 .
Molecular Mechanism
At the molecular level, 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one exerts its effects by binding to the ATP-binding pocket of CDK4/6. This binding inhibits the kinase activity, preventing the phosphorylation of the retinoblastoma protein (Rb). The hypophosphorylated Rb protein then binds to E2F transcription factors, inhibiting their activity and thus blocking the transcription of genes required for S phase entry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and reduced cell viability .
Dosage Effects in Animal Models
In animal models, the effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one vary with dosage. At lower doses, the compound effectively inhibits CDK4/6 activity without significant toxicity. At higher doses, toxic effects such as weight loss, reduced appetite, and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is metabolized primarily in the liver. It undergoes oxidative metabolism mediated by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites. The compound tends to accumulate in tissues with high CDK4/6 activity, such as tumors .
Subcellular Localization
The subcellular localization of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is primarily in the cytoplasm, where it interacts with CDK4/6. Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective inhibition of CDK4/6 activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[2,3-d]pyrimidin-7-one core: This is achieved through a series of cyclization reactions.
Introduction of the bromo group: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the cyclopentyl group: This step involves alkylation reactions using cyclopentyl halides.
Incorporation of the methanesulfinyl group: This is typically done through sulfoxidation reactions using appropriate sulfoxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, de-brominated compounds, and various substituted derivatives depending on the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor with a similar pyrido[2,3-d]pyrimidin-7-one core.
Ribociclib: Shares structural similarities and also targets CDK4/6.
Abemaciclib: Another CDK4/6 inhibitor with a different substitution pattern on the pyrido[2,3-d]pyrimidin-7-one core.
Uniqueness
6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other CDK4/6 inhibitors .
Propiedades
IUPAC Name |
6-bromo-8-cyclopentyl-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPLOKKYGFGHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
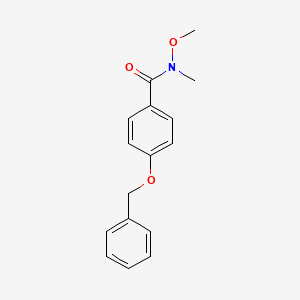
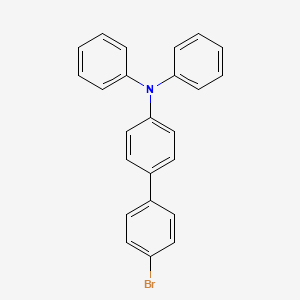

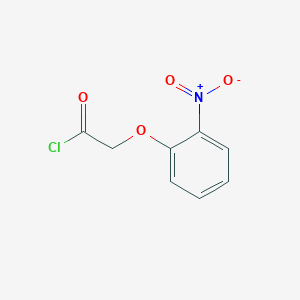

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)


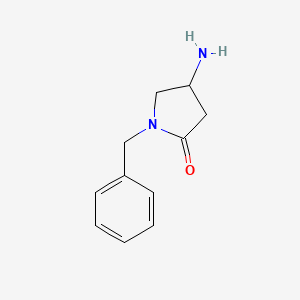
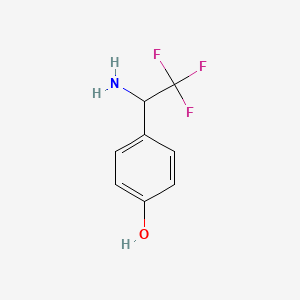
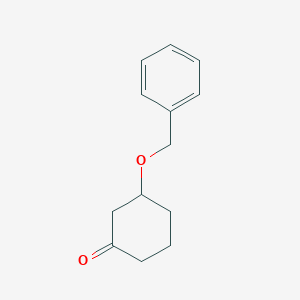
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)

